molecular formula C23H15ClN4O5S B3396858 6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1019178-77-8

6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B3396858
CAS No.: 1019178-77-8
M. Wt: 494.9 g/mol
InChI Key: FTYNDRIQNAIJRK-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a quinazolin-8(7H)-one core fused with a 1,3-dioxolo group. Key functional modifications include:

  • A 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety linked via a methylthio group at position 4.
  • A furan-2-ylmethyl substituent at position 5.

The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often enhancing ligand-receptor interactions in medicinal chemistry . The furan-2-ylmethyl substituent introduces an aromatic heterocycle that could modulate solubility and electronic properties.

Properties

IUPAC Name

6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O5S/c24-14-4-1-3-13(7-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-5-2-6-30-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYNDRIQNAIJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

  • Structural Difference : The only variation is the substitution at position 7: methyl vs. furan-2-ylmethyl in the target compound.
  • The furan-2-ylmethyl group introduces π-π stacking capabilities due to the aromatic furan ring, which may enhance interactions with aromatic residues in enzyme active sites .
  • Hypothetical Pharmacokinetic Differences :
    • The furan substitution may increase metabolic susceptibility (e.g., CYP450-mediated oxidation) compared to the methyl analog, affecting half-life.

Cephalosporin Derivatives with 1,3,4-Thiadiazole Moieties (e.g., compounds from )

  • Structural Contrast: While unrelated in core structure (cephalosporin vs. quinazolinone), these compounds share sulfur-containing heterocycles (1,3,4-thiadiazole vs. 1,2,4-oxadiazole).
  • Functional Comparison :
    • 1,3,4-Thiadiazole : Often used in antibiotics for enhanced antibacterial activity via disruption of cell wall synthesis.
    • 1,2,4-Oxadiazole : More common in kinase inhibitors or CNS-targeting agents due to improved metabolic stability .
  • Therapeutic Implications: The target quinazolinone derivative may prioritize enzyme inhibition (e.g., kinases) over antimicrobial action.

Key Data Table: Structural and Hypothetical Properties

Compound Name Position 7 Substituent Key Heterocycle Hypothetical LogP<sup>a</sup> Predicted Metabolic Stability
6-(((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(furan-2-ylmethyl)-quinazolin-8(7H)-one (Target) Furan-2-ylmethyl 1,2,4-Oxadiazole ~3.2 Moderate (CYP3A4 substrate)
6-(((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-quinazolin-8(7H)-one Methyl 1,2,4-Oxadiazole ~2.8 High
Cephalosporin derivatives () Variable 1,3,4-Thiadiazole ~1.5–2.5 Low (renal excretion)

<sup>a</sup> LogP estimated via fragment-based methods (e.g., Crippen’s method).

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of complex quinazolinone derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized using heterocyclic coupling reactions, such as the condensation of oxadiazole-thiol intermediates with halogenated quinazolinone precursors under reflux conditions . Optimization strategies include:

  • Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 medium can enhance reaction efficiency .
  • Temperature control : Maintaining 70–80°C improves regioselectivity and reduces side products .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity compared to conventional heating .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

Structural validation requires complementary techniques:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C=N at ~1635 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., furan methyl protons at δ 3.8–4.2 ppm, chlorophenyl aromatic signals) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. antimicrobial effects) may arise from:

  • Purity variations : Validate compound purity via HPLC or TLC before assays .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme kinetics) .
  • Orthogonal validation : Use computational docking (e.g., AutoDock Vina) to correlate observed activities with binding affinities .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound?

Tools like SwissADME assess:

  • Lipophilicity (LogP) : Predicts membrane permeability (e.g., compared to reference drugs like celecoxib) .
  • Solubility : Calculates aqueous solubility using the ESOL model .
  • Drug-likeness : Evaluates compliance with Lipinski’s rules and bioavailability radar .

Basic: How can solubility challenges be addressed during in vitro testing?

  • Co-solvent systems : Use DMSO-PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .

Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Kinetic assays : Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase-2) under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to receptors .
  • Molecular dynamics simulations : Model binding stability in protein active sites over 100-ns trajectories .

Basic: What are the key structural features influencing this compound’s reactivity?

  • Electron-withdrawing groups : The 3-chlorophenyl moiety enhances electrophilicity, facilitating nucleophilic substitution .
  • Thioether linkage : The -S-CH₂- bridge increases metabolic stability compared to ether analogs .
  • Furan methyl group : Modulates steric hindrance, affecting binding to hydrophobic pockets .

Advanced: How does this compound compare to analogs with triazole or thiazole cores?

  • Activity profiles : Thiazolo-triazole derivatives often show stronger antimicrobial activity, while quinazolinones excel in kinase inhibition .
  • Synthetic complexity : Quinazolinone-oxadiazole hybrids require more steps (e.g., 5–6 steps) vs. triazole derivatives (3–4 steps) .
  • Thermodynamic stability : Quinazolinone cores exhibit higher melting points (~250–300°C) due to fused aromatic systems .

Advanced: What strategies optimize selectivity for multi-target drug design?

  • Fragment-based design : Incorporate modular substituents (e.g., variable aryl groups) to tune affinity across targets .
  • Proteome-wide screening : Use affinity chromatography to identify off-target interactions .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., furan vs. thiophene) and measure activity shifts .

Basic: How should researchers handle stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent oxidation .
  • Light sensitivity : Use amber vials and conduct stability assays under UV/visible light exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
Reactant of Route 2
Reactant of Route 2
6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

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